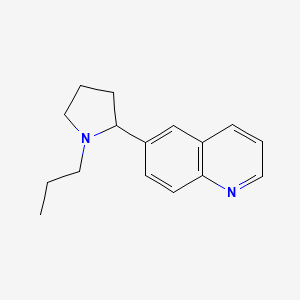

6-(1-Propylpyrrolidin-2-yl)quinoline

Description

Properties

Molecular Formula |

C16H20N2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

6-(1-propylpyrrolidin-2-yl)quinoline |

InChI |

InChI=1S/C16H20N2/c1-2-10-18-11-4-6-16(18)14-7-8-15-13(12-14)5-3-9-17-15/h3,5,7-9,12,16H,2,4,6,10-11H2,1H3 |

InChI Key |

AXEXPZHMHALWFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 1 Propylpyrrolidin 2 Yl Quinoline and Analogues

Strategies for Quinoline (B57606) Core Functionalization

The construction of the quinoline ring system is a foundational aspect of synthesizing the target compound. Classical methods and modern catalytic approaches offer a range of options for chemists.

Advanced Gould-Jacobs and Friedländer Synthesis Modifications

The Gould-Jacobs and Friedländer reactions are venerable methods for quinoline synthesis. wikipedia.orgwikipedia.org The Gould-Jacobs reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline. wikipedia.orgmdpi.com Modifications to this reaction often focus on improving yields and reaction times, for instance, through the use of microwave irradiation which can dramatically shorten reaction times and increase yields. ablelab.euasianpubs.org

The Friedländer synthesis provides a direct route to quinolines by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgnih.gov This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com Modern advancements have introduced a variety of catalytic systems, including ionic liquids, metal-organic frameworks, and nanocatalysts, to enhance the efficiency, selectivity, and environmental sustainability of the Friedländer reaction. nih.gov Polymer-supported reagents have also been employed to facilitate product purification. nih.gov

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction | Starting Materials | Key Features | Modern Modifications |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Forms 4-hydroxyquinolines; requires thermal cyclization. wikipedia.orgmdpi.com | Microwave-assisted heating to improve yields and reduce reaction times. ablelab.euasianpubs.org |

| Friedländer | 2-Aminobenzaldehyde/ketone, α-Methylene carbonyl compound | Direct synthesis of substituted quinolines; acid or base catalyzed. wikipedia.orgnih.gov | Use of diverse catalysts like ionic liquids, MOFs, and polymer-supported reagents. nih.govnih.gov |

Palladium-Catalyzed Coupling and Annulation Reactions for Quinoline Scaffolds

Palladium catalysis has revolutionized the synthesis of quinoline scaffolds, offering mild and efficient routes with broad functional group tolerance. nih.gov These methods often involve the construction of the quinoline ring through C-C and C-N bond-forming reactions.

Palladium-catalyzed dehydrogenative coupling provides an efficient pathway to quinoline cores through intramolecular C-H alkenylation reactions. nih.gov This approach is atom-economical and avoids the need for pre-activated starting materials. nih.gov Tandem processes, which combine multiple bond-forming events in a single step, are particularly powerful. For example, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed to access quinolines. nih.gov Another strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. rsc.org

Annulation reactions catalyzed by palladium are also highly effective for constructing quinoline systems. For instance, the palladium-catalyzed annulation of internal alkynes by N-substituted o-iodoanilines under a carbon monoxide atmosphere yields 3,4-disubstituted 2-quinolones. capes.gov.br Similarly, a carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines provides a route to 4,5-fused tricyclic 2-quinolones. rsc.org

Regioselective Introduction of Substituents at the Quinoline 6-Position

Introducing a substituent at the 6-position of a pre-formed quinoline ring requires high regioselectivity. Direct C-H functionalization has emerged as a powerful tool for this purpose, avoiding the need for pre-functionalized substrates. nih.gov While direct C-H functionalization of quinoline often favors the C2, C4, or C8 positions, specific strategies have been developed for C6-functionalization. nih.govmdpi.com

One approach involves the use of directing groups to guide the catalyst to the desired position. Another strategy relies on the electronic properties of the quinoline ring. For instance, in certain copper-catalyzed reactions, substituents at the C4, C5, and C6 positions are tolerated, and electron-withdrawing groups can increase the yield. nih.gov The synthesis of glycoconjugates of 8-hydroxyquinoline (B1678124) has utilized the C-6 position of sugars for attachment, highlighting the feasibility of functionalizing this position. mdpi.comnih.gov

Approaches to Pyrrolidine (B122466) Ring Synthesis and N-Alkylation

The synthesis of the N-propylpyrrolidine moiety is the second key fragment construction for the target molecule. Various methods exist for forming the pyrrolidine ring and subsequently alkylating the nitrogen atom.

1,3-Dipolar Cycloaddition Routes to Substituted Pyrrolidines

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for constructing the pyrrolidine ring. nih.govwikipedia.org This reaction can create up to four new stereogenic centers simultaneously. nih.govacs.org Azomethine ylides, which are often generated in situ, react with dipolarophiles to yield highly substituted pyrrolidines. acs.orgacs.orgnih.gov

Various methods have been developed for generating azomethine ylides, including the reductive generation from tertiary amides and lactams using an iridium catalyst. nih.gov The diastereoselectivity of these cycloadditions can be controlled through the use of chiral auxiliaries or catalysts. acs.orgrsc.org For example, N-tert-butanesulfinylimine has been used as an effective electron-withdrawing group in 1-azadienes, enabling the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org

Reductive Mizoroki-Heck Reaction and Palladium-Catalyzed Hydroarylation of Pyrrolines

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a C-C bond between an aryl halide and an alkene. nih.govnih.gov The reductive variant of this reaction, known as the reductive Heck reaction, involves the interception of the alkylpalladium(II) intermediate with a hydride source, leading to the formation of a new C-H bond. nih.gov This transformation can be challenging due to competing β-hydride elimination. nih.gov

A significant application of this methodology is the palladium-catalyzed hydroarylation of pyrrolines to furnish 3-aryl pyrrolidines. chemrxiv.orgnih.gov This process has a broad substrate scope and can directly produce drug-like molecules from readily available precursors. chemrxiv.orgnih.gov While N-acyl pyrrolines typically undergo arylation to yield alkene products, N-alkyl pyrrolines favor the hydroarylation pathway to give pyrrolidines. chemrxiv.org The intramolecular Mizoroki-Heck reaction has also been utilized for the synthesis of heterocyclic systems containing pyrrolidine rings. chim.it

Table 2: Summary of Pyrrolidine Synthesis Methods

| Method | Key Reaction | Description | Advantages |

| 1,3-Dipolar Cycloaddition | Azomethine ylide + Alkene | [3+2] cycloaddition to form the five-membered pyrrolidine ring. nih.govwikipedia.org | High atom economy, control over stereochemistry. nih.govacs.org |

| Reductive Mizoroki-Heck | Pyrroline (B1223166) + Aryl halide | Palladium-catalyzed hydroarylation of the pyrroline double bond. chemrxiv.orgnih.gov | Direct formation of 3-aryl pyrrolidines, broad substrate scope. chemrxiv.orgnih.gov |

Stereoselective Synthesis of N-Substituted Pyrrolidines

The stereoselective synthesis of the pyrrolidine ring, a critical component of the target molecule, can be achieved through several established and innovative methodologies. A common and effective strategy begins with readily available chiral precursors, such as proline or 4-hydroxyproline, which already contain the desired stereochemistry. nih.gov These cyclic precursors can then be chemically modified to introduce the necessary substituents. nih.gov For instance, derivatives of proline can be reduced using agents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) to yield the corresponding prolinol, a versatile intermediate for further functionalization. nih.gov

Alternative approaches build the pyrrolidine ring from acyclic compounds through cyclization reactions. nih.govmdpi.com One such method involves the intramolecular cyclization of an aminoaldehyde, which can be formed from the ozonolysis of a precursor like an oxazine, to create the pyrrolidine derivative. mdpi.com Another powerful technique is the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. nih.gov This method can reduce the aromatic pyrrole ring to a saturated pyrrolidine with excellent diastereoselectivity, establishing up to four new stereocenters in a controlled manner. nih.gov

More recent and novel methods include:

Hydrozirconation-Cyclization : A diastereoselective synthesis that starts from chiral N-allyl oxazolidines. The pyrrolidine ring is constructed through a tandem sequence involving hydrozirconation followed by a Lewis acid-mediated cyclization. nih.gov

Photo-promoted Ring Contraction : This innovative approach uses pyridines as starting materials, which undergo a photo-promoted ring contraction with a silylborane to produce pyrrolidine derivatives. nih.govresearchgate.net

Catalyst-Tuned Hydroalkylation : Readily available 3-pyrrolines can undergo regio- and enantioselective hydroalkylation reactions, catalyzed by either cobalt or nickel complexes, to yield chiral C2-alkylated pyrrolidines. organic-chemistry.org

Introduction of the N-Propyl Moiety

Once the substituted pyrrolidine ring is formed, the N-propyl group must be introduced. A direct and efficient method for this transformation is reductive amination . This involves reacting the secondary amine of the pyrrolidine ring with propionaldehyde (B47417) in the presence of a reducing agent.

A specific example of N-alkylation is the synthesis of N-propyl-3-pyrrolidinemethanamine, which involves the hydrogenation of 1-(phenylmethyl)-N-propyl-3-pyrrolidinemethanamine using a palladium on carbon catalyst. prepchem.com In this case, the reaction is carried out in methanol (B129727) under a hydrogen atmosphere, and after the catalyst is removed, the product is purified by vacuum distillation. prepchem.com

Another common strategy is the direct alkylation of the pyrrolidine nitrogen with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, typically in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Convergent and Divergent Synthetic Strategies for Connecting Quinoline and Pyrrolidine Rings

The assembly of the final 6-(1-Propylpyrrolidin-2-yl)quinoline structure relies on strategies that connect the two heterocyclic rings. These can be broadly categorized as convergent or divergent. A divergent synthesis approach would involve creating a common intermediate from which various analogues of the target molecule could be synthesized. nih.gov For instance, a versatile quinoline or pyrrolidine intermediate could be prepared and then coupled with a library of different partner rings. nih.gov In contrast, a convergent synthesis involves preparing the quinoline and pyrrolidine fragments separately and then coupling them in a late-stage step of the synthesis.

Direct Coupling Techniques (e.g., C-C or C-N bond formation)

Direct coupling reactions are a cornerstone for linking the quinoline and pyrrolidine moieties. These reactions typically involve the formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond. Modern cross-coupling reactions are particularly well-suited for this purpose.

For a C-C bond linkage between the C6 position of the quinoline and the C2 position of the pyrrolidine, several palladium-catalyzed reactions are effective:

Suzuki Coupling : This involves the reaction of a 6-haloquinoline (e.g., 6-bromoquinoline) with a pyrrolidine-2-boronic acid or ester derivative.

Sonogashira Coupling : This method can be used to couple a terminal alkyne with an aryl or vinyl halide. acs.org For example, a 6-haloquinoline could be coupled with a 2-ethynylpyrrolidine (B1368335) derivative, followed by reduction of the resulting alkyne bridge. acs.org

Heck Reaction : This involves the coupling of an unsaturated halide with an alkene, which could be adapted to form the desired linkage. nih.gov

Direct C-H functionalization offers an alternative route, where a C-H bond on one of the rings is directly coupled with a reactive partner, avoiding the need for pre-functionalization with halides or organometallic reagents. organic-chemistry.org

Modular Synthesis of Quinoline-Pyrrolidine Conjugates

A modular synthesis allows for the flexible and systematic assembly of the target compound from distinct building blocks, or "modules." nih.gov This approach is highly advantageous for creating libraries of related compounds for structure-activity relationship studies.

One modular strategy could involve a multi-component reaction where precursors for the quinoline and pyrrolidine rings are combined in a single step. For example, a modified Friedländer synthesis, a classic method for quinoline formation, could be employed. nih.gov In this scenario, a 2-aminobenzaldehyde or ketone derivative could react with a carbonyl compound containing a pre-formed N-propylpyrrolidine moiety to construct the quinoline ring directly onto the pyrrolidine fragment.

Alternatively, a stepwise modular approach could be used. An example is the synthesis of pyrrolo[3,2-c]quinolines, which begins with protected 2-alkynylanilines. researchgate.net A similar logic could be applied here, where a key intermediate is built and then undergoes sequential reactions, such as a Heck reaction followed by an intramolecular Michael addition, to complete the synthesis in a controlled, modular fashion. researchgate.net The synthesis of N-propyl-3-pyrrolidinemethanamine via hydrogenation is an example of a modular step where a specific functional group is added to a pre-existing scaffold. prepchem.com

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

To maximize the yield and selectivity of the synthesis, particularly in the crucial coupling step, systematic optimization of reaction conditions is essential. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in a palladium-catalyzed cross-coupling reaction to link the quinoline and pyrrolidine rings, a screening process would be undertaken. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphine-based ligands like PPh₃, XPhos, SPhos), solvents (e.g., toluene, dioxane, DMF), and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) would be tested.

The following interactive table illustrates a hypothetical optimization study for a Suzuki coupling between 6-bromoquinoline (B19933) and a pyrrolidine-2-boronic acid derivative.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 78 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 85 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 92 |

| 5 | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 90 |

| 6 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 88 |

As shown in the table, changing the ligand from SPhos to XPhos (entry 4) significantly improves the yield. Further optimization might involve lowering the catalyst loading (entry 5) or screening other bases (entry 6) to find the most efficient and cost-effective conditions. Similar optimization tables can be constructed for other synthetic steps, such as the Friedländer synthesis, to maximize product formation. researchgate.net

Advanced Structural Characterization and Stereochemical Analysis

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The structural framework of 6-(1-Propylpyrrolidin-2-yl)quinoline is unequivocally established through the synergistic use of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

2D NMR Spectroscopy: While standard one-dimensional (1D) NMR provides initial information, 2D NMR experiments are indispensable for complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex structures like quinoline (B57606) derivatives. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are crucial for establishing the connectivity of hydrogen atoms within the quinoline and pyrrolidine (B122466) ring systems. researchgate.net For instance, a COSY spectrum would reveal correlations between adjacent protons, allowing for the tracing of the spin systems in both the aromatic quinoline core and the aliphatic pyrrolidine ring.

Further insights are gained from Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. An HSQC spectrum correlates each proton to its directly attached carbon atom, while the HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. These correlations are instrumental in confirming the substitution pattern, for example, by showing the connectivity between the pyrrolidine ring's C2 proton and the quinoline ring's C6 carbon.

Illustrative ¹³C and ¹H NMR Data: The following table provides representative chemical shift ranges for the key structural motifs found in this compound, based on known data for quinoline and substituted pyrrolidines. researchgate.netchemicalbook.comchemicalbook.com

| Atom | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) |

| Quinoline C2 | 150-152 | 8.7-9.0 |

| Quinoline C3 | 121-123 | 7.3-7.5 |

| Quinoline C4 | 135-137 | 8.3-8.5 |

| Quinoline C4a | 128-130 | - |

| Quinoline C5 | 127-129 | 7.5-7.7 |

| Quinoline C6 | 135-145 (substituted) | 7.5-7.7 |

| Quinoline C7 | 126-128 | 7.3-7.5 |

| Quinoline C8 | 129-131 | 8.0-8.2 |

| Quinoline C8a | 147-149 | - |

| Pyrrolidine C2' | 60-70 | 3.5-4.5 |

| Pyrrolidine C3' | 25-35 | 1.8-2.2 |

| Pyrrolidine C4' | 25-35 | 1.8-2.2 |

| Pyrrolidine C5' | 45-55 | 3.0-3.5 |

| N-Propyl CH₂ | 50-60 | 2.5-3.0 |

| N-Propyl CH₂ | 18-25 | 1.4-1.8 |

| N-Propyl CH₃ | 10-15 | 0.8-1.2 |

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, which is used to determine the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula, C₁₆H₂₀N₂. Furthermore, analysis of the fragmentation patterns in the mass spectrum can offer additional structural proof by showing the characteristic cleavage of the propyl group or the separation of the pyrrolidine and quinoline moieties. researchgate.net

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. acs.org For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles. acs.org

This technique would definitively establish the relative orientation of the quinoline and pyrrolidine rings. For instance, it would reveal whether the pyrrolidine ring adopts an envelope or twisted conformation and the dihedral angle between the plane of the quinoline ring and the pyrrolidine substituent. researchgate.net Such structural details are crucial for understanding how the molecule might interact with biological targets. nih.gov Furthermore, the crystal structure analysis reveals intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. researchgate.net

Chromatographic Resolution and Chiral Separation Techniques

The pyrrolidine ring in this compound contains a chiral center at the C2 position, meaning the compound exists as a pair of enantiomers. Due to the distinct pharmacological activities often exhibited by different enantiomers, their separation and analysis are critical. mdpi.com

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for resolving enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful in separating a wide range of chiral compounds, including alkaloids and related nitrogen-containing heterocycles. mdpi.comnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a basic modifier (like diethylamine), is optimized to achieve the best resolution. mdpi.com

Illustrative Chiral HPLC Separation Parameters:

| Parameter | Typical Condition |

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Absolute Configuration Determination (if applicable to chiral centers)

Once the enantiomers are separated, determining their absolute configuration (i.e., whether they are the R or S enantiomer) is essential. While X-ray crystallography of a single enantiomer can directly determine this, other spectroscopic methods are often employed, especially when suitable crystals are unavailable. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer produces a mirror-image CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted by quantum-mechanical calculations for both the R and S configurations, the absolute configuration can be confidently assigned. mdpi.com This approach has been successfully used to confirm the absolute configuration of various chiral alkaloids. mdpi.comnih.gov

Computational and Theoretical Investigations of 6 1 Propylpyrrolidin 2 Yl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic landscape.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure of molecules. By optimizing the molecular geometry, researchers can predict the most stable three-dimensional arrangement of atoms. This optimized structure is the basis for calculating various electronic properties. For quinoline (B57606) derivatives, DFT has been successfully used to understand their structural and electronic characteristics. nih.gov

A typical DFT analysis of 6-(1-Propylpyrrolidin-2-yl)quinoline would first involve geometry optimization to find the lowest energy conformation. From this, key electronic properties such as total energy, dipole moment, and polarizability would be calculated. However, specific DFT data for this compound are not available in the reviewed literature.

Illustrative Table of DFT-Derived Electronic Properties

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | Data Not Available | Hartrees |

| Dipole Moment | Data Not Available | Debye |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. While these analyses are common for novel quinoline compounds to assess their potential applications, specific FMO data for this compound has not been published.

Illustrative Table of FMO Energies and Reactivity Descriptors

| Parameter | Definition | Predicted Value | Unit |

|---|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | Data Not Available | eV |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | Data Not Available | eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Data Not Available | eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Data Not Available | eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, color-coding regions to indicate their relative charge. Red areas typically signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential.

For this compound, an MEP map would reveal the electrophilic and nucleophilic sites, highlighting the electronegative nitrogen atom of the quinoline ring as a likely site for protonation or hydrogen bonding. No specific MEP analysis for this compound is currently available in scientific literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. NBO calculations also provide information on the charge on each atom (Mulliken or Natural Population Analysis charges) and the hybridization of atomic orbitals. This analysis offers deep insights into bonding and intramolecular interactions, such as hyperconjugation. For the target molecule, NBO analysis would clarify the charge distribution across the quinoline and pyrrolidine (B122466) rings and the nature of the bonds, but such specific data is not publicly documented.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static electronic properties, molecular modeling and dynamics simulations explore the conformational flexibility and dynamic behavior of molecules over time.

Conformational analysis is essential for understanding the flexibility of this compound, particularly the pyrrolidine ring and the attached n-propyl group. The five-membered pyrrolidine ring is not planar and can adopt various "puckered" conformations, such as the envelope or twist forms. The orientation of the propyl chain relative to the pyrrolidine ring is also subject to rotational freedom around its single bonds.

Molecular dynamics simulations can model these movements over time, providing insight into the molecule's accessible conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets. Despite its importance, specific conformational analyses or molecular dynamics simulations for this compound have not been reported in the literature. nih.gov

Illustrative Table of Conformational Properties

| Structural Feature | Parameter | Predicted Value |

|---|---|---|

| Pyrrolidine Ring | Most Stable Pucker Conformation | Data Not Available |

| Propyl Chain | Dominant Dihedral Angles | Data Not Available |

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that stabilize the ligand-receptor complex.

For quinoline derivatives, molecular docking has been widely applied to explore their binding affinities with a variety of protein targets. For instance, studies have successfully docked quinoline analogues into the active sites of enzymes implicated in cancer, such as serine/threonine protein kinases and tubulin. mdpi.comnih.gov In the context of infectious diseases, docking simulations have been used to investigate the interactions of quinoline compounds with targets like HIV reverse transcriptase and proteins from Mycobacterium tuberculosis. nih.govnih.gov Docking studies on quinoline-based pyrimidine (B1678525) derivatives revealed that compounds with a phenyl ring containing an electron-withdrawing bromo group showed a strong binding affinity for HIV reverse transcriptase. nih.gov Similarly, research on pyrrolo[1,2-a]quinoline (B3350903) derivatives used docking to explore binding interactions with potential antimycobacterial targets. researchgate.net

These simulations provide critical data, including docking scores, which estimate the binding affinity, and detailed visualizations of intermolecular interactions such as hydrogen bonds and hydrophobic contacts. For example, a study on styrylquinoline derivatives used docking to simulate the binding mode within the 6GHU receptor, informing the design of new anticancer agents. physchemres.org Another investigation on quinoline-pyrimidine hybrids identified key residues in the binding pocket that are crucial for interaction. nih.gov This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Quinoline-based chalcones | HIV Reverse Transcriptase | Chloro- and bromo-substituted compounds showed potent activity. nih.gov |

| Quinoline-pyrimidine hybrids | Cancer cell lines (HepG2, KB) | Identified key binding residues GLN778(A), DT8(C), DT9(D). nih.gov |

| Quinolinone-based thiosemicarbazones | Mycobacterium tuberculosis targets (e.g., DNA-gyrase) | Docking supported QSAR results for antimycobacterial activity. nih.gov |

| Styrylquinoline derivatives | Cyclin-dependent kinase 2 (CDK2) | Simulated binding modes to guide anticancer drug design. physchemres.org |

| Pyrrolo[1,2-a]quinoline derivatives | Mycobacterium tuberculosis proteins | Investigated binding affinities to identify molecular targets. researchgate.net |

Dynamics Studies for Ligand-Target Recognition and Binding Pathways

Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time. These simulations complement molecular docking by providing insights into the stability of the ligand-receptor complex, the flexibility of the protein, and the dynamic nature of the binding process.

MD simulations have been performed on various quinoline derivatives to validate docking results and assess the stability of the predicted interactions. physchemres.orgeurjchem.com For example, a 100-nanosecond simulation was used to explore the stability of newly designed quinoline compounds targeting serine/threonine protein kinase in an aqueous environment. mdpi.com In a study of quinoline-3-carboxamide (B1254982) derivatives, MD simulations were conducted for 100 ns to confirm the stability of the ligand-protein complex and the protein's secondary structure. mdpi.com

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). RMSD measures the average displacement of atoms for a particular frame, indicating the stability of the complex, while RMSF highlights the flexible regions of the protein. mdpi.comresearchgate.net These dynamic studies are crucial for confirming that the interactions predicted by docking are maintained over time, thus providing a more accurate picture of the ligand-target recognition pathway. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design techniques used when the 3D structure of the target is unknown or to understand the relationship between chemical structure and biological activity across a series of compounds.

Development and Validation of QSAR Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a group of compounds with their biological activities. researchgate.net These models are powerful tools for predicting the activity of newly designed compounds before their synthesis.

Numerous QSAR studies have been conducted on quinoline derivatives for a wide range of biological activities, including anticancer, antimalarial, and anti-tuberculosis properties. mdpi.comnih.govnih.govucm.es For example, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents yielded a model with high statistical precision (R²Train=0.931; Q²cv=0.625; R²Test=0.875). mdpi.com Another study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis developed a QSAR model with an R² of 0.83, indicating a strong correlation. nih.gov

These models are rigorously validated using internal (cross-validation, e.g., leave-one-out) and external validation methods to ensure their robustness and predictive power. ucm.esmdpi.comnih.gov The resulting contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide visual representations of how steric, electrostatic, and other fields influence activity, thereby guiding the modification of structures to enhance potency. mdpi.comphyschemres.orgnih.gov

Investigation of Molecular Mechanisms of Action

Receptor Binding Profile and Affinity Studies

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The following subsections explore the documented interactions of quinoline derivatives, providing context for the potential activity of 6-(1-Propylpyrrolidin-2-yl)quinoline.

Alpha-1 (α1) and alpha-2 (α2) adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like adrenaline and noradrenaline. researchgate.netnih.gov The α1-adrenoceptors, comprising α1A, α1B, and α1D subtypes, are primarily coupled to Gq/11 proteins, leading to smooth muscle contraction. researchgate.netnih.gov The α2-adrenoceptors, with subtypes α2A, α2B, and α2C, are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cAMP. nih.gov

Agonists of α1-adrenoceptors are utilized for conditions like nasal congestion, while antagonists are employed in the treatment of benign prostatic hyperplasia. mdpi.com α2-adrenoceptor agonists have applications as sedatives, analgesics, and in counteracting opioid withdrawal. mdpi.commdpi.com While numerous compounds have been developed to target these receptors, specific binding affinity data for this compound at α1 and α2-adrenoceptors is not prominently available in the reviewed scientific literature. The affinity of various ligands for adrenergic receptors is known to be influenced by their chemical structure. mdpi.comresearchgate.net

Table 1: Binding Affinities of Reference Ligands for Human Adrenoceptors

| Compound | Receptor Subtype | Affinity (KD) |

|---|---|---|

| Prazosin | α1A | 0.2 nM |

| Tamsulosin | α1A | 0.3 nM |

| BRL44408 | α2A | 1.6 nM |

| Rauwolscine | α2A/B/C | ~2-5 nM |

Note: This table presents data for well-characterized adrenergic ligands to provide context for receptor affinities and is not representative of this compound.

Serotonin (B10506) (5-HT) receptors are a diverse family of GPCRs that mediate a wide array of physiological and neuropsychological processes. nih.gov Among these, the 5-HT2c and 5-HT6 receptors are significant targets in drug discovery.

The 5-HT2c receptor is implicated in the regulation of appetite, and agonists of this receptor have been explored for the treatment of obesity. nih.govnih.gov Antagonism of the 5-HT2c receptor, on the other hand, can lead to increased food intake. nih.gov Several atypical antipsychotic drugs exhibit strong binding to the 5-HT2c receptor. nih.gov Research has shown that pyrrolo(iso)quinoline derivatives can act as potent 5-HT2c receptor agonists. nih.gov

The 5-HT6 receptor is expressed almost exclusively in the central nervous system and is a target for cognitive enhancement in conditions like Alzheimer's disease. semanticscholar.orgresearchgate.net Antagonists of the 5-HT6 receptor have shown pro-cognitive effects in preclinical studies. researchgate.net Derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one have been identified as having a high binding affinity for the 5-HT6 receptor. nih.gov For instance, the compound 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one demonstrated an IC50 of 8 nM for the 5-HT6 receptor. nih.gov Similarly, certain 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-pyrrolopyridines have shown high affinity for 5-HT6 receptors, with Ki values as low as 1.7 nM. researchgate.net

While the quinoline scaffold is present in known ligands for these receptors, specific binding affinity and selectivity data for this compound at 5-HT2c and 5-HT6 receptors are not detailed in the available literature.

Table 2: Binding Affinities of Quinoline and Related Derivatives for Serotonin Receptors

| Compound Derivative | Receptor | Binding Affinity |

|---|---|---|

| 1-(1-pyrrolo(iso)quinolinyl)-2-propylamine analogue | 5-HT2C | Ki = 1.6 nM nih.gov |

| 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one | 5-HT6 | IC50 = 8 nM nih.gov |

| 1-(2-Aminoethyl)-3-(naphthalene-2-sulfonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine | 5-HT6 | Ki = 1.7 nM researchgate.net |

Note: This table shows data for quinoline-related structures to illustrate the potential for this scaffold to interact with serotonin receptors.

The dopamine (B1211576) D3 receptor is a key target for the development of therapeutics for dopamine-related disorders. nih.gov Due to its high homology with the D2 receptor, achieving D3 selectivity is a significant challenge in drug design. nih.gov The quinoline structure has been identified as a promising scaffold for developing selective D3 receptor antagonists. nih.gov

Several studies have explored N-phenylpiperazine analogues with various heterocyclic moieties, demonstrating high-affinity binding to the D3 receptor. mdpi.com For example, one such compound exhibited a Ki value of 1.4 nM for the D3 receptor with over 400-fold selectivity against the D2 receptor. mdpi.com Another study identified a D3-selective ligand with a Ki of 2.3 nM and 263.7-fold selectivity over the D2 receptor. nih.gov While these findings underscore the potential of related structures, specific binding data for this compound at the D3 receptor is not available in the cited literature.

Table 3: Binding Affinities of Phenylpiperazine and Related Analogues for Dopamine Receptors

| Compound Analogue | D3 Receptor Ki | D2 Receptor Ki | D3 vs. D2 Selectivity |

|---|---|---|---|

| Compound 6a (N-phenylpiperazine analog) | 1.4 nM mdpi.com | >560 nM | >400-fold mdpi.com |

| Thiophene-3-yl-benzamide N-phenylpiperazine | 1.4–43 nM mdpi.com | - | 67–1831-fold mdpi.com |

| Compound 38 | <1 nM nih.gov | - | ~494-fold nih.gov |

| Compound 52 | <1 nM nih.gov | - | ~450-fold nih.gov |

| HY-3-24 | 0.67 nM semanticscholar.org | 86.7 nM | ~129-fold semanticscholar.org |

Note: This table presents data for compounds with structural similarities to illustrate the potential for D3 receptor interaction.

The estrogen receptor alpha (ERα) is a nuclear hormone receptor that plays a critical role in the regulation of various physiological processes. selleckchem.com A computational study investigated the binding affinity and selectivity of 2-arylnaphthalenes and 2-arylquinolines for estrogen receptor subtypes. nih.gov The study suggested that for both ERα and ERβ, binding affinity is correlated with factors like atom fragment type, polarity, and hydrophobicity. nih.gov Furthermore, the substituent at position 8 of the quinoline plane was found to contribute significantly to subtype selectivity. nih.gov While this indicates that quinoline-based structures can interact with ERα, specific experimental binding data for this compound is not provided in the reviewed sources.

Poly(ADP-ribose) Polymerase-1 (PARP-1) is an enzyme involved in DNA repair and has been identified as a pro-inflammatory master regulator. nih.gov Inhibition of PARP-1 is a therapeutic strategy being explored for various diseases, including in the context of tuberculosis, where it may contribute to anti-inflammatory effects. nih.gov There is no specific information in the provided search results to suggest that this compound is an inhibitor of the PARP-1 enzyme.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govsemanticscholar.org Inhibition of VEGFR-2 kinase activity is a well-established anti-cancer strategy. semanticscholar.orgnih.gov

The quinoline scaffold is a component of several known VEGFR-2 inhibitors. For example, a series of quinoline-appended thiazolidinone urea (B33335) derivatives showed potent anticancer and VEGFR-2 inhibitory activity, with one compound exhibiting an IC50 of 18.7 nM. nih.gov Other heterocyclic systems incorporating the quinoline or a related quinazoline (B50416) structure have also demonstrated significant VEGFR-2 inhibition. nih.govmdpi.com For instance, certain 2-thioxobenzo[g]quinazoline derivatives showed IC50 values against VEGFR-2 that were comparable to the reference drug sorafenib. mdpi.com While these findings highlight the potential of the broader chemical class, specific IC50 or Ki values for this compound as a VEGFR-2 inhibitor are not available in the reviewed literature.

Table 4: VEGFR-2 Inhibitory Activity of Quinoline and Related Derivatives

| Compound Derivative | VEGFR-2 IC50 |

|---|---|

| Quinoline-appended thiazolidinone urea derivative (Compound 21) | 18.7 nM nih.gov |

| Furopyrimidine-based derivative (Compound 15b) | 946 nM nih.gov |

| Thienopyrimidine-based derivative (Compound 21e) | 21 nM nih.gov |

| 2-thioxobenzo[g]quinazoline derivative (Compound 15) | 44.4 nM mdpi.com |

| Axitinib | 0.2 nM selleckchem.com |

| Cabozantinib | 0.035 nM selleckchem.com |

Note: This table includes data for various quinoline-related and other heterocyclic compounds to illustrate the potential for VEGFR-2 inhibition.

RAS Signaling Pathway Perturbation Mechanisms

The Ras signaling pathway is a critical cascade that regulates fundamental cellular processes such as development and differentiation. nih.gov Aberrant activation of Ras is frequently associated with tumorigenesis, making it a significant target for therapeutic intervention. nih.gov The pathway involves a cascade of proteins, including RAF, MEK, and ERK, which ultimately drive cellular responses. nih.gov The dynamic nature of Ras effector interactions leads to complex downstream signaling that impacts virtually all fundamental cellular processes. nih.gov

While direct studies on this compound's effect on the RAS pathway are not extensively documented, the broader class of quinoline derivatives has been a focus of research. For instance, some studies have shown that indole (B1671886) derivatives, which share some structural similarities with the quinoline core, can interfere with or even block the aberrant Ras-related pathway. nih.gov Oncogenic RAS signaling can also promote tumor immunoresistance by stabilizing PD-L1 mRNA, highlighting another dimension of its role in cancer pathology. nih.gov The complexity of the RAS network, with its numerous effectors and feedback loops, suggests that it is robust against many perturbations, which presents a challenge for inhibitors. nih.gov The investigation of quinoline-based molecules continues, aiming to elucidate their potential to modulate this crucial oncogenic pathway. nih.gov

Topoisomerase I and II Dual Inhibition Mechanisms

Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation by catalyzing the cleavage and re-ligation of DNA strands. wikipedia.orgnih.gov Type I topoisomerases create single-strand breaks, while Type II topoisomerases introduce double-strand breaks. nih.govmdpi.comyoutube.com Due to their over-expression in cancer cells, these enzymes are validated targets for anticancer drugs. mdpi.com

Topoisomerase inhibitors can act as "poisons," stabilizing the transient enzyme-DNA complex and preventing the re-ligation of the cleaved DNA. wikipedia.org This leads to an accumulation of DNA strand breaks, which can trigger apoptosis and cell death. wikipedia.orgnih.gov A significant advantage in cancer therapy is the development of dual inhibitors that can target both topoisomerase I and II simultaneously. mdpi.comnih.gov This dual action can potentially circumvent the resistance that may arise from targeting only one enzyme, as the inhibition of one can be compensated by the other. mdpi.comnih.gov

The chemical scaffold of this compound, containing both a quinoline and a pyrrolidine (B122466) ring, is structurally related to pyrroloquinolinones. A study on a series of pyrroloquinolinones demonstrated their potential as dual topoisomerase I and II inhibitors. nih.gov One of the tested compounds from this series was found to counteract the relaxation activity of both enzymes. nih.gov The mechanism for such dual inhibitors often involves intercalation into the DNA and unique interactions with the cleavage sites of both topoisomerase I and II. nih.govnih.govresearchgate.net For example, the antitumor agent intoplicine, a benzo[e]pyrido[4,3-b]indole derivative, induces unique cleavage patterns for both enzymes. nih.govresearchgate.net

Enzyme Kinetics and Mechanistic Studies of Inhibition

Enzyme kinetics studies are fundamental to understanding how a compound inhibits its target. These studies often utilize graphical representations like the Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation. researchgate.netwikipedia.orglibretexts.org This plot helps to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) and to distinguish between different modes of inhibition, including competitive, non-competitive, and uncompetitive inhibition. wikipedia.orgmedschoolcoach.comkhanacademy.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax. wikipedia.orgkhanacademy.org On a Lineweaver-Burk plot, this is seen as lines with different x-intercepts but the same y-intercept. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site and can bind to either the free enzyme or the enzyme-substrate complex. This reduces Vmax but does not affect Km. libretexts.orgkhanacademy.org Graphically, this results in plots with the same x-intercept but different y-intercepts. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and apparent Km. khanacademy.org

Kinetic studies on various quinoline derivatives have revealed different inhibition patterns. For instance, certain pyridine-quinoline hybrids have been identified as competitive or mixed competitive/non-competitive inhibitors of PIM-1 kinase. Research on other quinoline derivatives has also demonstrated dose-dependent inhibition of enzymes like α-glycosidase and α-amylase, with Lineweaver-Burk plots used to elucidate the mechanism. researchgate.net

| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Characteristics |

|---|---|---|---|

| Competitive | Increases | Unchanged | Lines intersect at the y-axis |

| Non-competitive | Unchanged | Decreases | Lines intersect at the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

Cellular Pathway Modulation (e.g., PI3K/Akt/mTOR pathway modulation)

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell metabolism, proliferation, and survival. nih.gov Its abnormal activation is a common feature in many human cancers, making it a prime target for anticancer therapies. nih.govnih.gov The pathway is initiated by stimuli that activate receptor tyrosine kinases, which in turn activate PI3K. nih.gov This leads to a cascade of phosphorylation events, including the activation of Akt and subsequently mTOR, which controls processes like protein synthesis and cell growth. nih.gov

Numerous quinoline derivatives have been investigated as inhibitors of this pathway. nih.gov Specifically, compounds with an imidazo[4,5-c]quinoline scaffold have been identified as potent dual inhibitors of PI3K and mTOR. nih.gov For example, dactolisib (B1683976) (NVP-BEZ235), an imidazoquinoline derivative, has been widely studied for its ability to inhibit multiple PI3K paralogues as well as mTOR. nih.gov Other research has led to the discovery of novel 2-methyl-1H-imidazo[4,5-c]quinoline derivatives that show excellent kinase selectivity and can regulate the pathway by inhibiting the phosphorylation of key proteins like AKT and S6.

The inhibition of the PI3K/Akt/mTOR pathway by these compounds can suppress cancer cell growth, survival, and proliferation while inducing apoptosis. nih.gov For instance, the dual PI3K/mTOR inhibitor PF-04691502 has been shown to inhibit the proliferation and migration of bladder cancer cells and induce apoptosis. nih.gov These findings highlight the therapeutic promise of targeting the PI3K/mTOR pathway with quinoline-based molecules. nih.govnih.gov

| Compound Class | Target(s) | Downstream Effect | Reference Example |

|---|---|---|---|

| Imidazoquinoline Derivatives | PI3K, mTOR | Inhibition of Akt and S6 phosphorylation | Dactolisib (NVP-BEZ235) |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | PI3K, mTOR | Inhibition of Class IA PI3K enzymes | PI-103 |

| Quinoline Derivatives | PI3K, mTOR | Inhibition of cell growth and survival | GSK1059615 |

Ion Channel Interaction Studies (e.g., Sodium Channels)

Voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells. nih.gov Their modulation by small molecules can have significant therapeutic effects. Quinoline-based compounds have a history of interaction with ion channels. Quinidine, a stereoisomer of the quinoline alkaloid quinine, is a known Class I antiarrhythmic agent that functions by blocking sodium channels. youtube.com

The mechanism of sodium channel blockers often involves binding within the channel's pore, thereby physically obstructing the passage of sodium ions. elifesciences.org Some inhibitors show a preference for specific states of the channel, such as the inactivated state, which is a characteristic of many clinically used pore blockers. elifesciences.org Research into novel sodium channel modulators has included the development of quinoline and quinazoline amides for the potential treatment of pain. google.com

While specific studies on this compound are limited, the established activity of other quinoline derivatives provides a strong rationale for investigating its potential effects on sodium channels. For example, some compounds can exhibit a dual mode of action, both enhancing and inhibiting sodium channel function depending on the channel's gating state, which suggests distinct interaction sites on the channel protein. nih.gov The structural features of the quinoline scaffold make it a versatile framework for designing molecules that can interact with the complex architecture of ion channels. nih.gov

Advanced Analytical Methodologies for Research and Discovery

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Analysis of the Compound and its Metabolites

The development of robust chromatographic methods is essential for the separation and quantification of 6-(1-Propylpyrrolidin-2-yl)quinoline and its potential metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely employed for the analysis of pharmaceutical compounds, including quinoline (B57606) derivatives. researchgate.netunirioja.es

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. unirioja.es For a compound like this compound, a reverse-phase (RP-HPLC) method is typically the approach of choice. sielc.com Method development would involve optimizing several key parameters:

Column: A C18 or similar non-polar stationary phase column would be effective for retaining the analyte.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. sielc.comjocpr.com The gradient or isocratic elution profile would be optimized to achieve good separation between the parent compound and its more polar metabolites. researchgate.net

Detection: A Diode-Array Detector (DAD) or UV detector would be suitable, as the quinoline moiety contains a chromophore that absorbs UV light. unirioja.es

A study on other 2-substituted quinolines developed an SPE-HPLC-DAD method for in vivo monitoring, which also included phase I metabolites. The method utilized tC18 cartridges for solid-phase extraction and employed gradient elution to ensure the resolution of metabolites, achieving recoveries between 80.6% and 88.2%. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, particularly for volatile and thermally stable compounds. While the direct analysis of this compound might be possible, derivatization is often required for compounds with polar functional groups to improve their volatility and chromatographic behavior. nih.gov GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. The combination of GC for separation and MS for detection provides high specificity, which is crucial for identifying metabolites in complex biological samples. ojp.gov In forensic science, for instance, GC-MS is a standard procedure for screening a wide array of substances. ojp.govumich.edu

The choice between HPLC and GC-MS often depends on the analyte's physicochemical properties and the analytical objective. HPLC is generally preferred for less volatile and thermally labile compounds, while GC-MS excels in separating complex mixtures of volatile substances. unirioja.es

Immunoanalytical Techniques (e.g., development of class-selective immunoassays for quinolone derivatives)

Immunoanalytical techniques, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive approach for detecting specific compounds or classes of compounds. nih.gov Developing a class-selective immunoassay for quinolone derivatives would allow for the rapid screening of samples for this compound and structurally related compounds.

The development process for such an assay involves several key stages:

Hapten Synthesis: The target molecule (or a derivative) is too small to elicit an immune response on its own. It must be covalently linked to a larger carrier protein, such as ovalbumin or keyhole limpet hemocyanin, to become immunogenic. This conjugate is known as a hapten. For quinolone derivatives, this often involves linking the carrier protein to a functional group on the quinolone structure, such as a piperazinyl or carboxylic acid group. nih.gov

Immunization and Antibody Production: Animals, typically rabbits or mice, are immunized with the hapten-carrier conjugate to produce polyclonal or monoclonal antibodies, respectively. These antibodies will be engineered to recognize the specific chemical structure of the quinolone class. nih.gov

Assay Development: A competitive ELISA is a common format. In this setup, the antibody is immobilized on a microtiter plate. The sample containing the analyte is added along with a known amount of an enzyme-labeled version of the target compound. The free analyte in the sample competes with the enzyme-labeled analyte for the limited number of antibody binding sites. The amount of bound enzyme, measured by a colorimetric reaction, is inversely proportional to the concentration of the analyte in the sample.

Research has demonstrated the successful development of both generic (class-selective) and specific ELISAs for various quinolones and fluoroquinolones. nih.gov A generic ELISA was developed using an antibody raised against norfloxacin, which showed cross-reactivity with nine different drugs in the class. These assays achieved high sensitivity (less than 4 µg/kg in bovine milk and ovine kidney) with good precision. nih.gov This approach could be adapted to develop an immunoassay that includes this compound in its detection profile.

Application of hyphenated techniques for comprehensive analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectrometric detection method, are indispensable for comprehensive and unambiguous analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the gold standards for trace-level quantification and structural confirmation of drugs and their metabolites in complex matrices. nih.govojp.gov

The primary advantage of tandem mass spectrometry (MS/MS) is its enhanced selectivity and sensitivity. It involves the selection of a specific precursor ion (e.g., the molecular ion of the parent drug), its fragmentation, and the detection of specific product ions. This process, known as multiple-reaction monitoring (MRM), significantly reduces background noise and matrix interference, allowing for lower limits of detection and quantification. mdpi.comrsc.org

LC-MS/MS: This technique is particularly powerful for analyzing a broad range of compounds with minimal sample preparation. nih.gov It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS methods have been developed for the quantification of numerous alkaloids and other compounds in various samples, demonstrating good selectivity, linearity, accuracy, and precision. jocpr.commdpi.com The development of a fast scanning LC-MS/MS method can replace older screening procedures like ELISA, providing higher confidence in identification and eliminating misidentifications. umich.edu

GC-MS/MS: Similar to LC-MS/MS, this technique provides exceptional selectivity. It is often used for compounds that are amenable to gas chromatography. Comparing the two, LC-MS/MS often requires less sample preparation (e.g., no derivatization) and can have shorter run times, making it suitable for high-throughput environments. nih.gov

The following table provides a general comparison of the two techniques based on findings from comparative studies of other drug classes. nih.govnih.gov

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Applicability | Broad range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds; may require derivatization. |

| Sample Preparation | Often minimal (e.g., dilute-and-shoot), no derivatization required. nih.gov | Often requires extraction and derivatization to increase volatility. nih.gov |

| Throughput | Generally higher due to simpler sample prep and faster run times. nih.gov | Can be lower due to more extensive sample preparation. |

| Sensitivity & Specificity | Excellent, especially in MS/MS mode. jocpr.com | Excellent, provides characteristic fragmentation patterns for library matching. ojp.gov |

| Matrix Effects | Can be prone to ion suppression or enhancement, requiring internal standards. nih.gov | Less prone to ion suppression but can have matrix interferences. |

Chromatographic Methodologies for Enantiomeric Excess Determination

The this compound molecule possesses a chiral center at the C2 position of the pyrrolidine (B122466) ring. Since enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles, it is often necessary to separate and quantify them. nih.gov Chromatographic methods are the primary means for determining enantiomeric excess.

There are two main approaches for the chiral separation of quinoline derivatives by HPLC:

Direct Separation: This involves the use of a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus separation. Various types of CSPs are available, based on polysaccharides, proteins, or synthetic polymers.

Indirect Separation: This method involves derivatizing the racemic mixture with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. researchgate.net These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a C18 column. researchgate.netasianpubs.org

Research into the enantioseparation of related compounds has utilized the indirect approach successfully. In one study, novel quinoline-based chiral derivatizing reagents were synthesized by incorporating L-proline. asianpubs.org These reagents were used to form diastereomers of β-blockers, which were then separated using RP-HPLC. The method was validated according to ICH guidelines, and various chromatographic parameters were calculated. asianpubs.org

The table below summarizes typical parameters that would be optimized for an indirect chiral separation method, based on published research for quinoline derivatives. asianpubs.org

| Parameter | Description / Example Value |

|---|---|

| Chiral Derivatizing Reagent | A quinoline-based reagent containing a chiral moiety like L-proline. researchgate.netasianpubs.org |

| Column | Reverse-Phase C18 column. |

| Mobile Phase | Acetonitrile and a buffer solution; pH and concentration are optimized. researchgate.net |

| Retention Factor (k) | A measure of the retention of an analyte. Calculated during method validation. asianpubs.org |

| Selectivity Factor (α) | The ratio of the retention factors of the two diastereomers; must be >1 for separation. asianpubs.org |

| Resolution Factor (Rs) | Measures the degree of separation between two peaks; a value ≥1.5 indicates baseline separation. asianpubs.org |

| Limit of Detection (LOD) | Example: 0.192 ng/mL. asianpubs.org |

| Limit of Quantification (LOQ) | Example: 0.576 ng/mL. asianpubs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(1-Propylpyrrolidin-2-yl)quinoline, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of diallylaminoquinolines or 4-chloro-N-quinolinylbutanamides, as demonstrated in pyrrolidinylquinoline syntheses . Key factors include temperature control (80–120°C), solvent selection (e.g., DMF or ethanol), and catalyst use (e.g., palladium for cross-coupling). Yield optimization often requires iterative adjustments of stoichiometry and reaction time, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms the pyrrolidinyl substituent’s position (e.g., δ 2.5–3.5 ppm for N-CH₂ protons) .

- X-ray Crystallography : SHELXL (via SHELX suite) resolves crystal structures, with refinement parameters (R-factor < 0.05) ensuring accuracy. Hydrogen bonding and π-stacking interactions are critical for stability analysis .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 267.16) .

Q. How does the pyrrolidinyl substituent at the 6-position influence the compound’s electronic properties compared to other quinoline derivatives?

- Methodological Answer : The pyrrolidinyl group introduces electron-donating effects via its nitrogen lone pair, altering quinoline’s aromatic π-system. Comparative studies using cyclic voltammetry (e.g., redox potential shifts) and DFT calculations (HOMO-LUMO gaps) quantify these effects. Substituents like halogens or methyl groups (e.g., 6-chloroquinoline) provide contrast for structure-property analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different in vitro models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using:

- Dose-Response Curves : IC₅₀ comparisons across models (e.g., cancer vs. normal cells).

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life) to rule out false negatives .

- Positive Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assay sensitivity .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to target proteins?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions (e.g., with kinase domains). Use PyMOL for visualizing binding poses.

- Molecular Dynamics (MD) Simulations (GROMACS) : Analyze stability of protein-ligand complexes over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., propyl vs. isopropyl groups) .

Q. What methodological considerations are critical when designing SAR studies for this compound derivatives?

- Methodological Answer :

- Substituent Variation : Systematically modify the pyrrolidine ring (e.g., alkyl chain length, halogenation) while maintaining the quinoline core.

- Bioisosteric Replacements : Replace the propyl group with isosteres (e.g., cyclopropyl, ethers) to assess steric/electronic effects.

- High-Throughput Screening (HTS) : Use 96-well plates to test libraries of derivatives against target enzymes (e.g., kinases) with fluorescence-based readouts .

Q. How can reaction parameters be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for cross-coupling efficiency.

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents to reduce side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) to suppress decomposition pathways .

Q. What analytical approaches should be employed to assess the stability of this compound under varying physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Light Exposure Testing : Use ICH Q1B guidelines to evaluate photostability under UV-vis light (e.g., 1.2 million lux hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.